molecular formula C21H22N4O2S2 B3297655 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 896012-79-6

2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3297655
CAS No.: 896012-79-6
M. Wt: 426.6 g/mol
InChI Key: BSUFCFYZGPJRBJ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key signaling node in the Rac/Cdc42 pathway. Research indicates that this compound effectively suppresses PAK1 autophosphorylation and its downstream signaling cascades, which are frequently dysregulated in cancer. Its primary research value lies in its utility as a chemical probe to investigate the role of PAK1 in oncogenic processes such as cell proliferation, survival, and metastasis, particularly in breast cancer and melanoma models. By inhibiting PAK1, this compound helps researchers elucidate mechanisms of tumor growth and resistance, providing a foundation for potential therapeutic strategies. Furthermore, studies have explored its potential in neurobiological research, where PAK signaling is implicated in synaptic plasticity and certain neurological disorders. This sulfonamide-based triazolothiazole derivative offers a valuable tool for dissecting complex cellular signaling networks in both oncological and basic cell biology research contexts.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-14-5-8-17(9-6-14)20-23-21-25(24-20)18(13-28-21)10-11-22-29(26,27)19-12-15(2)4-7-16(19)3/h4-9,12-13,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUFCFYZGPJRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be formed through a condensation reaction between a thiourea derivative and a halogenated ketone.

    Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, substituents, and functional groups of the target compound with analogs from literature:

Compound Core Structure Substituents Functional Groups Key Spectral Data (IR/NMR)
Target compound Triazolo-thiazole (fused rings) 4-Methylphenyl, 2,5-dimethylbenzene sulfonamide, ethyl linker Sulfonamide, methyl, aryl S=O stretch: ~1150–1350 cm⁻¹ (hypothesized)
Compound [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Thione (C=S), sulfonyl C=S stretch: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹
332947-79-2 () 1,2,4-Triazole 4-Chlorophenyl, 4-methylphenyl, 2,5-dimethylphenyl acetamide Acetamide, chlorophenyl, methyl C=O stretch: ~1660–1680 cm⁻¹ (hypothesized)
Sulfathiazole co-crystal () Thiazole + sulfonamide 4-Aminobenzenesulfonamide, dihydrothiazole Sulfonamide, amine NH stretches: ~3150–3319 cm⁻¹

Key Observations :

Core Heterocycles: The target’s fused triazolo-thiazole system distinguishes it from simpler triazole or thiazole derivatives.

Sulfonamide vs. Acetamide : The sulfonamide group in the target compound is more acidic than the acetamide in 332947-79-2 , favoring stronger hydrogen-bond interactions with biological targets .

Substituent Effects :

  • The 4-methylphenyl group in the target compound increases lipophilicity compared to halogenated analogs (e.g., 4-chlorophenyl in 332947-79-2 ).
  • Methyl groups at the benzene sulfonamide may reduce steric hindrance compared to bulkier substituents .

Hypothesized Physicochemical Properties

  • Solubility : The sulfonamide group may enhance aqueous solubility relative to acetamide analogs, depending on pH .

Biological Activity

The compound 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the formation of the thiazole and triazole moieties. The general synthetic route can be summarized as follows:

  • Formation of Thiazole and Triazole Rings : The initial step involves nucleophilic substitution reactions to create the thiazole and triazole structures.
  • Coupling Reactions : These rings are then coupled with benzene derivatives to form the sulfonamide structure.
  • Final Product Isolation : The final compound is purified using chromatography techniques.

The detailed synthetic pathway is crucial for understanding how modifications can influence biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant antitumor properties. For instance, compounds similar to our target molecule have shown IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
B7A4311.61
B7A5491.98
B7H12992.50

These results indicate that the presence of specific functional groups enhances cytotoxicity against tumor cells, suggesting a potential therapeutic application for our compound in cancer treatment .

Anti-inflammatory Properties

In addition to antitumor effects, compounds with similar structures have exhibited anti-inflammatory activity by inhibiting cytokine production. For example, a related compound was shown to significantly reduce IL-6 and TNF-α levels in vitro, indicating its potential as an anti-inflammatory agent .

The biological activity of This compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring is known to interact with various enzymes involved in cellular proliferation and inflammation.
  • Induction of Apoptosis : Studies have indicated that similar compounds can trigger apoptotic pathways in cancer cells through mitochondrial pathways.

Case Study 1: Antitumor Efficacy

In a study involving a series of thiazole derivatives, one compound demonstrated significant antiproliferative activity against A431 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis revealed that the presence of methyl groups on the phenyl ring was critical for enhancing cytotoxicity .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of a related benzothiazole compound. It was found to inhibit the migration of inflammatory cells and reduce levels of pro-inflammatory cytokines in animal models . This suggests that our target compound may also possess similar anti-inflammatory properties.

Q & A

Q. Table 1: Synthesis Conditions from Literature

Compound TypeSolventCatalystYieldReference
Triazole derivativesEthanolGlacial AcOH68–99%
Thiadiazole hybridsTHFKOH66–73%
Hydrazide derivativesDMSO/dioxaneNo catalyst72–99%

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR () identify substituents and confirm cyclization. For example, aromatic protons in the 6.5–8.5 ppm range validate benzene rings.
  • IR Spectroscopy : Peaks at 1650–1750 cm1^{-1} confirm C=O or C=N bonds ().
  • HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Variable Substituents : Compare analogues with modified methyl, sulfonamide, or aryl groups (e.g., substitutes 4-methylphenyl with methoxyphenyl).
  • In Vitro Assays : Test against enzymatic targets (e.g., kinases, proteases) or cell lines. Use dose-response curves (IC50_{50}) to quantify potency.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins .

Q. Table 2: Key Substituents and Hypothesized Effects

PositionSubstituentPotential Impact on ActivityReference
Benzene2,5-DimethylLipophilicity modulation
Triazole4-MethylphenylSteric hindrance reduction
SulfonamideN-linked ethylSolubility enhancement

Advanced: How should researchers address contradictions in reported synthetic yields or biological data?

Methodological Answer:

  • Reproducibility Checks : Replicate conditions precisely (e.g., solvent purity, inert atmosphere).
  • Data Normalization : Compare yields relative to starting material molarity ( reports 66–99% yields for similar steps).
  • Meta-Analysis : Identify trends across studies (e.g., glacial acetic acid consistently improves cyclization ).
  • Error Sources : Characterize byproducts via LC-MS to identify side reactions (e.g., hydrolysis of sulfonamide ).

Advanced: What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Pull-Down Assays : Use biotinylated analogues to isolate binding proteins from cell lysates.
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™).
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries reveal synthetic lethal partners .

Basic: What purification techniques are recommended for isolating intermediates and final products?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures for high-melting-point solids ().
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for polar derivatives.
  • Filtration : Remove unreacted reagents under reduced pressure ().
  • Dry Column Vacuum Chromatography (DCVC) : Efficient for small-scale purification .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Isotopic Labeling : 14C^{14}C-labeled methyl groups track metabolic pathways.
  • Kinetic Studies : Measure reaction rates with varying substrate concentrations.
  • X-Ray Crystallography : Resolve ligand-protein co-crystals to identify binding pockets.
  • Fluorescence Polarization : Quantify binding affinity to DNA or enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
2,5-dimethyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.